3-Fluoro-4-methoxy-5-nitrobenzoic acid
Description
3-Fluoro-4-methoxy-5-nitrobenzoic acid is a multifunctional benzoic acid derivative with substituents at the 3-, 4-, and 5-positions of the aromatic ring: a fluorine atom (electron-withdrawing), a methoxy group (electron-donating), and a nitro group (strongly electron-withdrawing). This combination of substituents creates a unique electronic environment, influencing its acidity, solubility, and reactivity.
The nitro group at the 5-position directs further electrophilic substitutions to meta positions, while the methoxy group at the 4-position acts as an ortho/para director. Fluorine’s inductive effects further deactivate the ring, making the compound less reactive toward electrophilic attacks compared to non-fluorinated analogs.
Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVATVOZGBMDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method includes the nitration of 3-fluoro-4-methoxybenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitro group makes the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 3-Fluoro-4-methoxy-5-aminobenzoic acid.
Hydrolysis: this compound from its ester derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
3-Fluoro-4-methoxy-5-nitrobenzoic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties and structural features make it suitable for developing new drugs targeting specific biological pathways.
2. Anti-Cancer Agents
Recent studies have indicated that derivatives of this compound exhibit anti-cancer properties. For instance, modifications to the nitro group can enhance cytotoxicity against cancer cell lines, making it a candidate for further exploration in oncology research .
3. Anti-inflammatory Drugs
The compound's ability to modulate inflammatory responses has been investigated, with some derivatives showing promise as anti-inflammatory agents in preclinical models .
Organic Synthesis
1. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It is involved in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions .
2. Material Science
In material science, this compound is used to synthesize polymers and other materials that require specific electronic or optical properties due to its fluorinated structure, which can enhance stability and performance .
Agrochemical Applications
1. Herbicides and Pesticides
The compound has been explored for its potential use in developing herbicides and pesticides. Its structural characteristics allow for modifications that can improve efficacy against specific pests or weeds while minimizing environmental impact .
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .
Case Study 2: Agrochemical Development
Research conducted on the herbicidal properties of this compound revealed that certain formulations could effectively control weed populations without harming crop yields. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key analogs, focusing on substituent positions, electronic effects, and physicochemical properties:
Table 1: Substituent Positions and Key Properties
Electronic and Reactivity Differences
- Acidity: The presence of electron-withdrawing groups (EWGs) like NO₂ and F increases the acidity of the carboxylic acid. For example, 3-Fluoro-4-hydroxy-5-nitrobenzoic acid (pKa ~1.5–2.0 inferred) is more acidic than this compound (pKa ~2.5–3.0) due to the hydroxyl group’s stronger EWG effect compared to methoxy .
- Solubility : Methoxy and ethoxy groups enhance solubility in organic solvents (e.g., ethyl acetate), while hydroxy substituents increase water solubility. For instance, 4-Hydroxy-3-methoxy-5-nitrobenzoic acid is more water-soluble than its methoxy counterpart .
- Reactivity in Substitution Reactions: The nitro group in this compound directs incoming electrophiles to the meta position (relative to NO₂), but the methoxy group competes by directing ortho/para. This duality can lead to regioselective challenges in further functionalization . In 3-Bromo-4-nitrobenzoic acid, bromine’s steric bulk hinders reactions at the 2- and 5-positions, favoring substitutions at the 6-position .
Biological Activity
3-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS Number: 577-39-9) is an aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluoro group, a methoxy group, and a nitro group. These substituents contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H7FNO4, with a molecular weight of 215.14 g/mol. The presence of electron-withdrawing groups (nitro and fluorine) and an electron-donating group (methoxy) on the aromatic ring influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Redox Reactions : The nitro group can participate in redox reactions, which may affect various biological pathways.
- Molecular Interactions : The fluorine atom alters the electronic properties of the compound, potentially enhancing its binding affinity to biological targets.
Despite these insights, specific details regarding the mechanisms of action remain largely undocumented.
Biological Activities
Research indicates that compounds with structural similarities to this compound may exhibit several pharmacological activities:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound in relation to other benzoic acid derivatives:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 3-Fluoro-4-nitrobenzoic acid | Fluoro and nitro groups | Antimicrobial |
| 4-Methoxy-3-nitrobenzoic acid | Methoxy and nitro groups | Anticancer |
| 3-Fluoro-5-nitrobenzoic acid | Fluoro and nitro groups | Antimicrobial |
This table illustrates how the combination of substituents in this compound confers distinct electronic and steric properties that may enhance its biological activity.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- Antimycobacterial Activity : A study on structurally similar compounds demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting that modifications to the benzoic structure could yield effective antitubercular agents .
- Tyrosinase Inhibition : Research on phenylbenzoic acid derivatives indicates potential for tyrosinase inhibition, which is relevant for cosmetic applications . This suggests that this compound could be investigated further in this context.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-fluoro-4-methoxy-5-nitrobenzoic acid, and how can regioselectivity be controlled?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is nitration followed by fluorination and methoxylation. For example:
Nitration : Start with 3-fluoro-4-methoxybenzoic acid. Use fuming HNO₃ in H₂SO₄ at 0–5°C to introduce the nitro group at the 5-position. Monitor temperature to avoid over-nitration.
Purification : Recrystallize using ethanol/water mixtures to isolate intermediates.
Regioselectivity is influenced by directing groups: the methoxy group (strongly ortho/para-directing) competes with the electron-withdrawing nitro and fluorine substituents. Optimize stoichiometry and reaction time to minimize byproducts like 3-fluoro-4-methoxy-6-nitrobenzoic acid .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when characterizing intermediates?
Methodological Answer:
Discrepancies in ¹H/¹³C NMR spectra often arise from dynamic effects (e.g., rotational barriers) or paramagnetic impurities. To address this:
- Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to observe conformational freezing. For example, hindered rotation of the methoxy group may cause splitting at higher temps .
- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign ambiguous peaks.
- DFT Calculations : Use computational tools (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
- Decomposition Risks : Avoid heating above 200°C; nitro groups may decompose exothermically. Store in amber glass at 4°C under inert gas .
- First Aid : For skin contact, rinse with water for 15 min and consult a physician. Provide SDS to medical personnel .
Advanced: How can SHELX software improve crystallographic refinement of this compound’s structure?
Methodological Answer:
- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve light atoms (e.g., fluorine).
- SHELXL Refinement :
- Apply anisotropic displacement parameters for all non-H atoms.
- Refine hydrogen positions using riding models or independent coordinates.
- Validate with R1 < 5% and wR2 < 10%.
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder in the nitro group .
Advanced: How do steric and electronic effects of substituents influence reactivity in electrophilic substitutions?
Methodological Answer:
- Electronic Effects :
- Nitro (meta-directing) and fluorine (ortho/para-directing via −I effect) compete with methoxy (strongly activating, ortho/para-directing).
- Use Hammett σ constants to predict reaction sites: σₘ (NO₂) = +0.71 vs. σₚ (OCH₃) = −0.27 .
- Steric Effects :
- Methoxy at C4 may hinder electrophile access to C5. Use bulky solvents (e.g., DMF) to reduce steric congestion during nitration .
Basic: What chromatographic methods are effective for purifying this compound?
Methodological Answer:
- TLC Monitoring : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7). Visualize under UV (254 nm) and char with H₂SO₄.
- Column Chromatography : Employ gradient elution (hexane → EtOAc) on silica gel (230–400 mesh). Collect fractions every 5 mL.
- HPLC : For analytical purity, use a C18 column with 0.1% TFA in acetonitrile/water (flow rate: 1 mL/min) .
Advanced: How to analyze conflicting mass spectrometry (MS) data for degradation products?
Methodological Answer:
- HRMS : Confirm molecular ions (e.g., [M−H]⁻ at m/z 244.0225 for the parent compound).
- Fragmentation Patterns : Compare with in silico tools (e.g., MassFrontier). For nitro group loss, expect m/z 198.0523.
- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) and track MS profiles to identify hydrolytic or oxidative byproducts .
Advanced: What strategies mitigate crystallographic twinning in single-crystal studies?
Methodological Answer:
- Crystal Selection : Use a polarizing microscope to identify twinned crystals. Avoid specimens with striations.
- Data Integration : Process with WinGX or CrysAlisPro. Apply TWINLAW to model twin domains.
- Refinement in SHELXL : Use the BASF parameter to scale twin fractions. Validate with Rint < 0.05 .
Basic: How to validate the purity of this compound post-synthesis?
Methodological Answer:
- Melting Point : Compare with literature values (e.g., 169–171°C for analogous benzoic acids ).
- Combined Techniques :
Advanced: How do solvent polarity and proticity affect reaction kinetics in functionalization steps?
Methodological Answer:
- Polar Aprotic Solvents (e.g., DMSO) : Stabilize transition states in SNAr reactions (e.g., fluorine displacement by amines). Rate ∝ solvent dielectric constant.
- Protic Solvents (e.g., MeOH) : Slow nitro group reduction (e.g., with H₂/Pd-C) due to hydrogen bonding.
- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation. Plot ln(k) vs. 1/T for activation energy (Eₐ) determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
